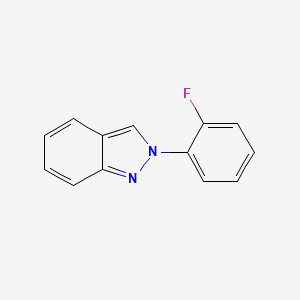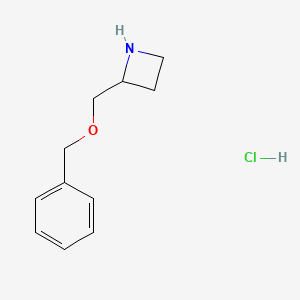
1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione is an organic compound with the molecular formula C10H17NO2 It is a derivative of butane-1,3-dione, featuring an azepane ring and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione typically involves the reaction of azepane with butane-1,3-dione under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydroxyimino group is introduced through a subsequent reaction involving hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The azepane ring provides structural stability and influences the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)-2-(hydroxyimino)butane-1,3-dione: Similar structure but with a piperidine ring instead of an azepane ring.
1-(Morpholin-1-yl)-2-(hydroxyimino)butane-1,3-dione: Contains a morpholine ring, offering different chemical properties.
Uniqueness
1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(azepan-1-yl)-3-hydroxy-2-nitrosobut-2-en-1-one |
InChI |
InChI=1S/C10H16N2O3/c1-8(13)9(11-15)10(14)12-6-4-2-3-5-7-12/h13H,2-7H2,1H3 |
InChI Key |
MXZHXCGJVFRBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)N1CCCCCC1)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)







![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)

